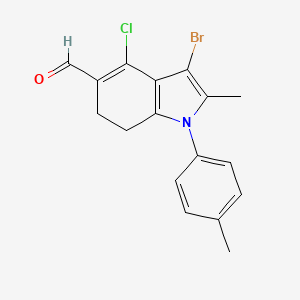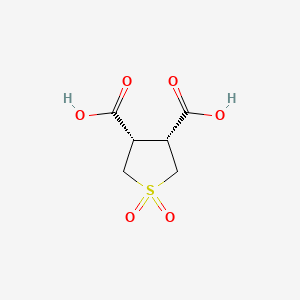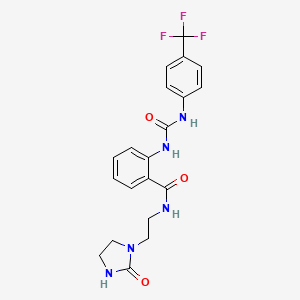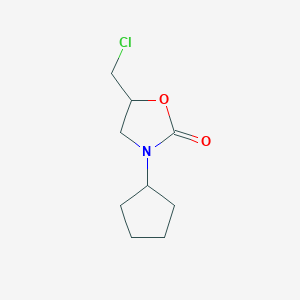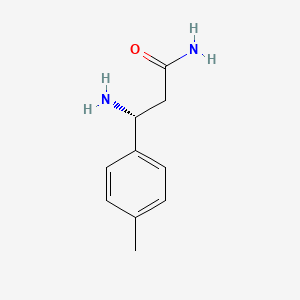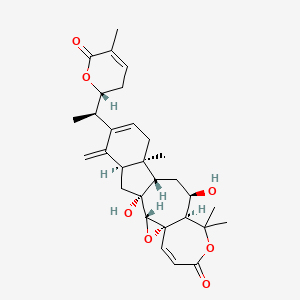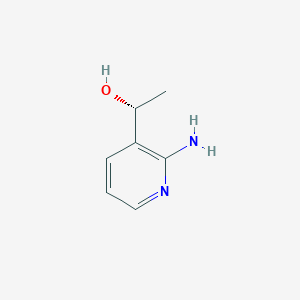
(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with an amino group at the 2-position and an ethanol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminopyridine-3-carbaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound. The reaction conditions are optimized to achieve high yield and purity, often involving continuous flow reactors for better control and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-aminopyridine-3-carbaldehyde or 2-aminopyridine-3-carboxylic acid.
Reduction: Formation of 2-aminopyridine-3-ethylamine.
Substitution: Formation of various halogenated derivatives.
科学的研究の応用
(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethanol group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-aminopyridine: Lacks the ethanol group, making it less hydrophilic.
3-aminopyridine: Has the amino group at a different position, altering its reactivity.
1-(2-aminopyridin-3-yl)propan-1-ol: Has a longer carbon chain, affecting its physical properties.
Uniqueness
(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(1R)-1-(2-aminopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)/t5-/m1/s1 |
InChIキー |
SHHIJGHJYYFDQH-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(N=CC=C1)N)O |
正規SMILES |
CC(C1=C(N=CC=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)

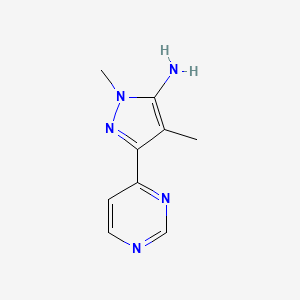
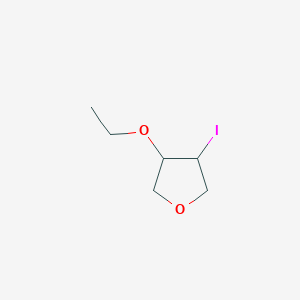
![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
amine](/img/structure/B15239499.png)
